Cytidylyl-3',5'-adenosine

Übersicht

Beschreibung

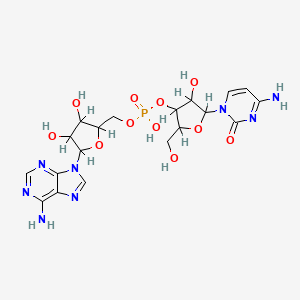

Cytidylyl-3’,5’-adenosine is a dinucleoside monophosphate composed of cytidine and adenosine linked by a 3’,5’-phosphodiester bond. This compound is of significant interest due to its unique structural properties and its role in various biochemical processes .

Wissenschaftliche Forschungsanwendungen

Molecular Biology Applications

Cytidylyl-3',5'-adenosine serves as a model compound for studying nucleotide interactions and polymerization mechanisms. Its structure allows researchers to investigate how nucleotides interact with enzymes involved in RNA synthesis and degradation.

Key Studies

- A study demonstrated that CpA can form stable complexes with proflavine, providing insights into its structural properties and interactions with small molecules .

- Research has shown that CpA acts as a substrate for various nucleotide-processing enzymes, enabling the examination of enzyme kinetics and specificity .

Biochemical Functions

In biochemistry, CpA is utilized to understand nucleotide metabolism. It serves as a substrate for enzymes such as nucleotidases and kinases, facilitating studies on enzyme activity and regulation.

Enzymatic Reactions

- Hydrolysis : CpA can be hydrolyzed by phosphodiesterases, yielding cytidine monophosphate (CMP) and adenosine monophosphate (AMP) as products.

- Phosphorylation : Kinases can phosphorylate CpA, which is crucial for studying signal transduction pathways involving cyclic nucleotides.

Therapeutic Potential

Recent research has begun to explore the therapeutic implications of CpA in various medical fields, including cancer treatment and cardiovascular health.

Case Studies

- A study indicated that adenosine derivatives, including CpA, can modulate immune responses in cancer therapy by influencing T cell activity .

- In cardiology, research has highlighted the potential of adenosine analogs in managing supraventricular tachycardia (SVT), emphasizing the importance of nucleotides in heart rhythm regulation .

Wirkmechanismus

Target of Action

Cytidylyl-3’,5’-adenosine, also known as a dinucleoside monophosphate, is a vital molecule in RNA metabolism . It primarily targets the RNA, where it acts as a monomer . The compound forms a base-paired parallel-chain dimer with an intercalated proflavine .

Mode of Action

The compound interacts with its targets by forming a base-paired parallel-chain dimer with an intercalated proflavine . This dimer complex possesses a right-handed helical twist . The dimer helix has an irregular girth with a neutral adenine-adenine (A-A) pair, hydrogen-bonded through the N6 and N7 sites, and a triply hydrogen-bonded protonated cytosine-cytosine (C-C) pair with a proton shared between the base N3 sites .

Biochemical Pathways

Cytidylyl-3’,5’-adenosine plays an indispensable role in regulating gene expression . It is involved in diverse biological processes, such as transcription and translation . It is also part of the cAMP-adenosine pathway, a biochemical mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) .

Pharmacokinetics

It is known that the compound is a part of rna metabolism . Therefore, it can be inferred that its absorption, distribution, metabolism, and excretion (ADME) properties would be similar to those of other nucleotides involved in RNA metabolism.

Result of Action

The result of the action of Cytidylyl-3’,5’-adenosine is the formation of a base-paired parallel-chain dimer with an intercalated proflavine . It also provides additional mechanisms for acridine mutagenesis .

Biochemische Analyse

Biochemical Properties

Cytidylyl-3’,5’-adenosine interacts with various enzymes, proteins, and other biomolecules. It forms a base-paired parallel-chain dimer with an intercalated proflavine . The dimer complex possesses a right-handed helical twist with a neutral adenine-adenine pair, hydrogen-bonded through the N6 and N7 sites . It also forms a triply hydrogen-bonded protonated cytosine-cytosine pair with a proton shared between the base N3 sites .

Cellular Effects

The effects of Cytidylyl-3’,5’-adenosine on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . The formation of the base-paired parallel-chain dimer with an intercalated proflavine suggests possible insights into the dynamics of intercalation of planar drugs .

Molecular Mechanism

Cytidylyl-3’,5’-adenosine exerts its effects at the molecular level through various mechanisms. It forms a base-paired parallel-chain dimer with an intercalated proflavine, suggesting a mechanism of action involving the intercalation of planar drugs in nucleic acids .

Temporal Effects in Laboratory Settings

The effects of Cytidylyl-3’,5’-adenosine change over time in laboratory settings. It forms a base-paired parallel-chain dimer with an intercalated proflavine, suggesting possible insights into the dynamics of intercalation of planar drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cytidylyl-3’,5’-adenosine typically involves the enzymatic ligation of cytidine and adenosine monophosphates. One method includes acylation of the 3’ (or 2’)-hydroxyl group of adenosine with specific reagents, followed by enzymatic ligation .

Industrial Production Methods: Industrial production methods for cytidylyl-3’,5’-adenosine are less documented, but they likely involve large-scale enzymatic synthesis processes similar to those used in laboratory settings. These methods ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Cytidylyl-3’,5’-adenosine can undergo various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the nucleobases or the sugar-phosphate backbone.

Substitution Reactions: These can occur at the nucleobase or the sugar moiety, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Such as sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of modified nucleotides, while substitution reactions can introduce various functional groups .

Vergleich Mit ähnlichen Verbindungen

- Uridylyl-3’,5’-adenosine

- Thymidylyl-3’,5’-adenosine

- Guanidylyl-3’,5’-adenosine

Comparison: Cytidylyl-3’,5’-adenosine is unique due to its specific base pairing and interaction properties. Unlike uridylyl-3’,5’-adenosine or thymidylyl-3’,5’-adenosine, it forms a distinct parallel-chain dimer with unique hydrogen bonding patterns . This uniqueness makes it particularly valuable in studying non-self-complementary nucleic acid interactions and the effects of intercalating agents.

Biologische Aktivität

Cytidylyl-3',5'-adenosine (also known as cytidylyl-cytidylyl-adenosine) is a complex nucleoside compound that plays a significant role in various biological processes, particularly in cellular signaling and nucleotide metabolism. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

This compound has the molecular formula , indicating its complexity with multiple nitrogenous bases and phosphate groups. Its unique dimeric structure allows it to engage in more intricate regulatory mechanisms compared to simpler nucleotides, making it a subject of interest in biochemical research.

Biological Functions

1. Cellular Signaling:

this compound is involved in critical signaling pathways, particularly those related to cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These pathways are vital for regulating physiological processes such as:

- Cell Growth: Modulating cell proliferation through signaling cascades.

- Differentiation: Influencing the maturation of cells into specialized types.

- Apoptosis: Regulating programmed cell death, which is essential for maintaining cellular homeostasis.

Research indicates that this compound can impact gene expression and protein synthesis via interactions with specific receptors and signaling molecules.

2. Enzyme Interaction:

this compound acts as both a substrate and an inhibitor for various kinases and phosphatases. This dual role allows it to modulate enzyme activities, thereby influencing downstream signaling pathways. Understanding these interactions is crucial for elucidating its role in health and disease .

Case Studies

-

Impact on Lymphocytes:

A study investigated the levels of cyclic adenosine 3':5'-monophosphate (cAMP) in lymphocytes from healthy donors compared to those from patients with chronic lymphocytic leukemia (CLL). The findings revealed that CLL lymphocytes exhibited approximately three-fold lower cAMP levels than normal cells, correlating with altered enzyme activities associated with cellular metabolism . -

Ribonuclease A Interaction:

An ab initio study optimized the geometry of this compound during its interaction with ribonuclease A. This research provided insights into the substrate's conformational changes upon binding, which are critical for understanding its catalytic mechanisms .

Comparative Analysis

The following table summarizes key similarities and differences between this compound and other nucleotide compounds:

| Compound | Structure Complexity | Primary Biological Role | Interaction with Enzymes |

|---|---|---|---|

| This compound | High | Cellular signaling, gene expression | Substrate/Inhibitor |

| Cyclic AMP | Moderate | Second messenger in signal transduction | Activator of protein kinases |

| Cyclic GMP | Moderate | Regulates vascular smooth muscle relaxation | Activator of protein kinases |

Applications in Research and Therapy

This compound's unique structural properties make it a promising candidate for therapeutic research. Its ability to interact with various proteins involved in nucleotide metabolism suggests potential applications in treating diseases linked to dysregulated cellular signaling.

Future Directions

Ongoing studies aim to further elucidate the mechanisms by which this compound influences cellular processes. Investigating its role in specific diseases may lead to novel therapeutic strategies targeting related pathways.

Eigenschaften

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N8O11P/c20-9-1-2-26(19(32)25-9)18-13(31)14(7(3-28)36-18)38-39(33,34)35-4-8-11(29)12(30)17(37-8)27-6-24-10-15(21)22-5-23-16(10)27/h1-2,5-8,11-14,17-18,28-31H,3-4H2,(H,33,34)(H2,20,25,32)(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVJWOGZEAIPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N8O11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2382-66-3 | |

| Record name | Cytidylyl-3',5'-adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cytidylyl(3'→5')adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.